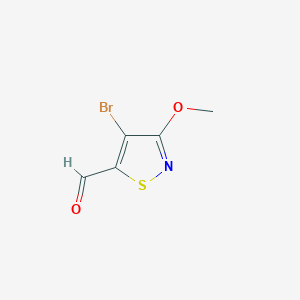

4-溴-3-甲氧基-1,2-噻唑-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This compound is of interest due to its potential applications in pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with bromo, methoxy, and carbaldehyde functional groups have been investigated, which can provide insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various reactions including condensation and nucleophilic substitution. For instance, the condensation reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone in basic catalysis resulted in a mixture of compounds, indicating the reactivity of the thiazole carbaldehyde group under such conditions . Similarly, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives, demonstrating the versatility of bromo-substituted compounds in nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods and X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using X-ray diffraction, which provides a detailed understanding of the molecular geometry and electronic distribution . Such structural analyses are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. The photophysical studies of a related compound showed variations in extinction coefficients and quantum yield in different solvents, indicating the impact of the solvent environment on the compound's behavior . Additionally, the reaction of a methoxy derivative with hydrobromic acid to yield a hydroxy compound and its subsequent reduction to benzenetetraamine illustrates the potential transformations that can occur with methoxy and bromo functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through solvatochromic shifts and photophysical studies. The emission spectrum of a related compound in polar solvent DMSO was recorded, and the dipole moment of the excited state was calculated, providing insights into the solvatochromic properties and the influence of solvent polarity on the compound's photophysical behavior . These studies are indicative of how the physical and chemical properties of "4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde" might be analyzed and understood.

科学研究应用

合成与表征

合成应用:该化合物用于合成各种杂环化合物。例如,4-溴-1,6-甲基[10]环戊二烯-3-甲醛与二核苷酸亲核试剂反应,生成含有噻吩、吡唑、嘧啶和噻吩环的杂环化合物(Neidlein & Schröder, 1992)。

新分子的创造:它用于制备各种衍生物,如噻唑啉酮、噻唑和噻唑啉连接到吡唑基药用团的化合物,展示了其在创造新化学实体方面的多功能性(Khalifa, Nossier, & Al-Omar, 2017)。

化学反应和机制:该化合物参与了一些有趣的化学反应,如噻唑基腙的溴化反应,突显了其在有机合成中的反应性和潜力(Usol'tseva, Andronnikova, & Shevyrin, 1993)。

生物医学应用

抗菌活性:该化合物的衍生物,如4-(4-溴噻唑-2-基氨基)-3-香豆素甲醛,已被合成并显示出具有抗菌性能,这对药物化学至关重要(Govori, Spahiu, & Haziri, 2008)。

抗癌活性:包括那些含有噻唑并[2,3-b]喹唑啉酮的各种衍生物,已显示出有希望的抗癌活性,表明其在新型癌症治疗开发中的潜力(Deshineni, AryaC, Banothu, Velpula, & Chellamella, 2020)。

酶抑制研究:从4-溴-3-甲氧基-1,2-噻唑-5-甲醛合成的新型噻唑衍生物已被评估其β-葡萄糖苷酶抑制活性,这是药物发现中的一个重要靶点(Salar等,2017)。

材料科学和腐蚀抑制

聚合物复合材料形成:该化合物已被用于制备复合材料,如聚[2-甲氧基-5-(2-乙基己氧基)-1,4-苯撑乙烯]/二氧化硅和聚(3-己基噻吩)/二氧化硅,显示了其在先进材料科学应用中的作用(Kubo等,2005)。

腐蚀抑制:包括从4-溴-3-甲氧基-1,2-噻唑-5-甲醛衍生的噻唑衍生物在内,已被研究其腐蚀抑制性能,这在工业应用中至关重要(Khaled & Amin, 2009)。

作用机制

Target of action

Thiazole is a heterocyclic compound that is found in many biologically active substances. It’s often used in medicinal chemistry due to its bioactivity . .

Mode of action

The mode of action of thiazole-containing compounds can vary widely depending on the specific compound. Some thiazole compounds can interact with enzymes or receptors in the body, leading to various biological effects

Biochemical pathways

Thiazole compounds can influence various biochemical pathways. For example, some thiazole compounds can inhibit or activate certain enzymes, affecting the biochemical pathways that these enzymes are involved in

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMOUHUYEOHIOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2500240.png)

![ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2500241.png)

![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

![N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2500252.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)

![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2500262.png)